4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride
Overview
Description
4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride is a chemical compound with the empirical formula C15H23NO . It is a solid substance .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, involves various methods. One efficient method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the alkylation of hydroxypyridine with commercially available benzyl chloride using silver carbonate .Molecular Structure Analysis
The molecular weight of this compound is 233.35 . The SMILES string representation of the molecule isCC1=C(OC)C(C)=CC(CC2CCNCC2)=C1
. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include N-heterocyclization, alkylation, and hydrogenation . These reactions involve the use of primary amines, diols, benzyl chloride, and silver carbonate .Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C15H23NO , and its molecular weight is 233.35 .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition : A study by Romero et al. (1994) explored analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their inhibition of HIV-1 reverse transcriptase. This research is significant in the context of developing novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Chemical Reactions and Properties : The study by Jackman et al. (1991) investigated the rates of exchange of the 3,5-dimethylphenolate ion in various solvents, providing insights into the chemical behavior of compounds similar to 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride (Jackman et al., 1991).
Synthetic Bacteriochlorins : Reddy et al. (2013) discussed the synthesis of synthetic bacteriochlorins with integral spiro-piperidine motifs, highlighting the role of piperidine derivatives in developing near-infrared absorbers (Reddy et al., 2013).
Synthesis and Stereochemistry : Casy and Jeffery (1972) described the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, related to the compound , which provides a foundational understanding of the stereochemistry of similar compounds (Casy & Jeffery, 1972).
Pharmacological Activities of Piperidone Derivatives : Rameshkumar et al. (2003) synthesized a series of 2,6-diaryl-3-methyl-4-piperidones and evaluated their biological activities, offering insights into the pharmacological potential of similar compounds (Rameshkumar et al., 2003).
NMR Study of Piperidine Derivatives : Qin et al. (2005) conducted an NMR study on a compound structurally similar to this compound, providing valuable spectroscopic data that could be relevant to understanding the properties of similar compounds (Qin et al., 2005).
PET Imaging with Piperidine Derivatives : Matarrese et al. (2000) evaluated the use of a piperidine derivative as a radioligand for PET imaging, underscoring the potential applications of piperidine compounds in medical imaging (Matarrese et al., 2000).
Ortho Substitution Impact on NMR Spectra : Dineshkumar and Parthiban (2018) explored the impact of ortho substitution on NMR spectra of piperidin-4-ones, which is relevant for understanding the spectroscopic behavior of related compounds (Dineshkumar & Parthiban, 2018).
Safety and Hazards
Future Directions
Piperidine-containing compounds, such as 4-(4-Methoxy-3,5-dimethylphenyl)piperidine hydrochloride, are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering more efficient synthesis methods and exploring the biological and pharmacological applications of these compounds .
Properties
IUPAC Name |
4-(4-methoxy-3,5-dimethylphenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-10-8-13(9-11(2)14(10)16-3)12-4-6-15-7-5-12;/h8-9,12,15H,4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJULJCJPKOWPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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